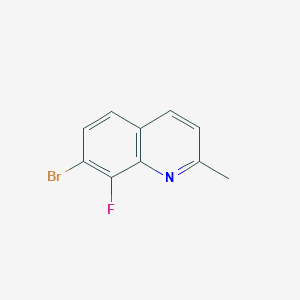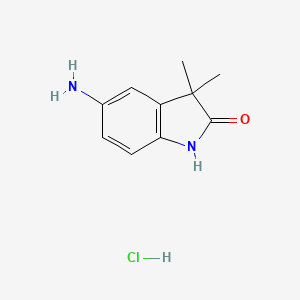![molecular formula C10H15Cl2NO B1377328 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride CAS No. 1384428-98-1](/img/structure/B1377328.png)
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is an organic compound that features a benzene ring substituted with a chlorine atom and an alkoxy group containing an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride typically involves the following steps:
Formation of 1-Aminobutan-2-ol: This intermediate can be synthesized by the reaction of butene-1 with chlorine in the presence of acetonitrile, followed by hydrolysis to yield 1-aminobutan-2-ol.
Etherification: The 1-aminobutan-2-ol is then reacted with 3-chlorophenol in the presence of a base such as sodium hydride to form the ether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include nitroso or nitro compounds.
Reduction: Products include amines or alcohols.
Scientific Research Applications
1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of alkoxy and amino substitutions on biological activity.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-1-butanol: Shares the amino and butanol moieties but lacks the benzene ring and chlorine substitution.
3-Chlorophenol: Contains the chlorobenzene structure but lacks the amino and butanol groups.
1,3,5-Triazine Derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure.
Uniqueness: 1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both an amino group and a chlorobenzene moiety provides a versatile platform for further functionalization and study.
Properties
IUPAC Name |
2-(3-chlorophenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-9(7-12)13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMBEZMNPZJFTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC(=CC=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)



![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)





![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1377264.png)
![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)


